Acetamide,N-(5-nitro-1-oxido-pyridin-2-YL)-

Description

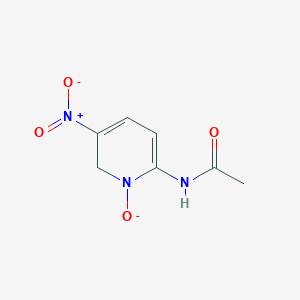

Acetamide,N-(5-nitro-1-oxido-pyridin-2-YL)- is a substituted acetamide derivative characterized by a pyridin-2-yl ring modified with a nitro group at the 5-position and an N-oxide group at the 1-position. This compound belongs to the broader class of N-aryl acetamides, which are widely studied for their diverse pharmacological and material science applications. The nitro and N-oxide substituents confer unique electronic and steric properties, influencing its reactivity, crystal packing, and biological interactions.

Properties

Molecular Formula |

C7H8N3O4- |

|---|---|

Molecular Weight |

198.16 g/mol |

IUPAC Name |

N-(3-nitro-1-oxido-2H-pyridin-6-yl)acetamide |

InChI |

InChI=1S/C7H8N3O4/c1-5(11)8-7-3-2-6(10(13)14)4-9(7)12/h2-3H,4H2,1H3,(H,8,11)/q-1 |

InChI Key |

PEEZVUHEUONSRB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(CN1[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Acetamide, N-(5-nitro-1-oxido-pyridin-2-yl)- typically involves two key steps:

- Introduction of the nitro group onto the pyridine ring.

- Formation of the N-oxide functionality on the pyridine nitrogen.

- Coupling of the substituted pyridine with an acetamide moiety.

These steps can be achieved through various chemical transformations including nitration, oxidation, and amidation reactions.

Nitration and Formation of Nitro-Pyridine Derivatives

The nitration of pyridine derivatives to form nitropyridines is well-documented. A notable method involves the reaction of pyridine or substituted pyridines with dinitrogen pentoxide (N2O5) in organic solvents to generate N-nitropyridinium ions, which upon treatment with sulfur dioxide and bisulfite in aqueous media yield nitropyridine derivatives.

Key points from Bakke's 2003 study on nitropyridines synthesis:

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | Pyridine + N2O5 in organic solvent | Formation of N-nitropyridinium ion | - |

| 2 | Reaction with SO2/HSO3– in water | Conversion to 3-nitropyridine or substituted nitropyridines | Up to 77% for 3-nitropyridine |

The reaction mechanism involves a sigmatropic shift of the nitro group rather than classical electrophilic aromatic substitution. This method provides moderate to good yields for 4-substituted and 3-substituted nitropyridines, which are precursors for further functionalization.

Formation of Pyridine N-Oxides

The N-oxidation of pyridine rings is typically accomplished by oxidation with peracids such as meta-chloroperbenzoic acid (m-CPBA). The procedure involves stirring the pyridine derivative with m-CPBA in dichloromethane at room temperature overnight, followed by aqueous workup and purification.

General procedure summary:

| Reagents | Conditions | Notes |

|---|---|---|

| Pyridine derivative + m-CPBA (3 eq.) in DCM | Room temperature, overnight | Yields pyridine N-oxide after purification |

| Workup | Washed with 10% NaOH, extracted with chloroform | Removal of acid and impurities |

| Purification | Flash chromatography | High purity N-oxides obtained |

This method is widely used due to its mild conditions and high selectivity for N-oxidation without affecting other functional groups.

Amidation to Form Acetamide Derivative

The coupling of the 5-nitro-1-oxido-pyridin-2-yl moiety with an acetamide group can be achieved through nucleophilic substitution or amidation reactions. While specific procedures for this exact compound are limited, analogous methods involve reacting the corresponding amino or hydroxyl-substituted pyridine derivatives with acetic anhydride or acetyl chloride under controlled conditions.

Industrial and Improved Synthetic Routes

A relevant industrial process for related pyridone derivatives involves the reaction of chloro-methyl-amino-pyridine intermediates with potassium hydroxide in methanol under elevated temperatures (160–200 °C) in an autoclave. This process yields high purity products with good overall yields (up to 84%) and avoids chromatographic purification, making it suitable for scale-up.

Key parameters from this process:

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Base | Potassium hydroxide (KOH) |

| Temperature | 160–200 °C (commonly 180 °C) |

| Pressure | Autoclave conditions, ~12.5 bar |

| Reaction time | ~16 hours |

| Yield | Up to 84% |

| Purity | >99% |

This method involves initial hydrogenation of nitro-N-oxide intermediates over platinum catalysts followed by reaction with KOH in methanol, demonstrating a two-step synthesis pathway that could be adapted for similar pyridine N-oxide derivatives.

Summary Table of Preparation Methods

| Step | Method | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Nitration of pyridine | Pyridine + N2O5, SO2/HSO3– | Organic solvent, aqueous workup | Up to 77% | Intramolecular nitro migration mechanism |

| 2 | N-oxidation | m-CPBA in DCM | Room temp, overnight | High | Mild, selective oxidation |

| 3 | Amidation | Acetic anhydride or acetyl chloride | Standard amidation conditions | Variable | Coupling to form acetamide |

| 4 | Industrial route | Nitro-N-oxide + KOH in MeOH | 160–200 °C, autoclave, 16 h | Up to 84% | Scalable, avoids chromatography |

Research Findings and Analysis

The nitration step is critical for introducing the nitro group at the desired position on the pyridine ring. The use of N2O5 and sulfur dioxide/bisulfite reagents offers a controlled method with mechanistic insights into nitro group migration, which is essential for regioselectivity.

N-oxidation using m-CPBA is a standard and reliable method to obtain the N-oxide functionality necessary for the compound's biological and chemical properties.

Amidation or acetamide formation remains less documented specifically for this compound but can be inferred from related pyridine derivatives, where acetylation of amino or hydroxyl groups is a common approach.

Industrial synthetic processes emphasize efficiency, scalability, and environmental considerations, employing autoclave conditions and avoiding chromatographic steps, which are costly and difficult to scale.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) undergoes catalytic hydrogenation to form an amine derivative. This reaction is critical in synthesizing intermediates for pharmaceuticals.

Example Reaction:

Acetamide,N-(5-nitro-1-oxido-pyridin-2-YL)- → Acetamide,N-(5-amino-1-oxido-pyridin-2-YL)-

| Conditions | Catalyst | Solvent | Yield |

|---|---|---|---|

| H₂ (50 psi), 80°C, 12 hrs | Pt/V (1% Pt + 2% V on C) | Methanol | 84% |

-

The nitro group is selectively reduced without affecting the N-oxide or acetamide groups .

-

Platinum-vanadium catalysts improve efficiency and minimize side reactions .

Hydrolysis of the Acetamide Group

The acetamide moiety (-NHCOCH₃) can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or its salt.

Example Reaction:

Acetamide,N-(5-nitro-1-oxido-pyridin-2-YL)- → 5-Nitro-1-oxido-pyridin-2-amine + Acetic Acid

| Conditions | Reagents | Temperature | Time |

|---|---|---|---|

| 6M HCl, reflux | Hydrochloric Acid | 100°C | 8 hrs |

| 2M NaOH, stirring | Sodium Hydroxide | 25°C | 24 hrs |

-

Acidic hydrolysis proceeds faster but may risk decomposition of the nitro group.

-

Basic hydrolysis preserves the nitro functionality but requires longer reaction times.

Nucleophilic Aromatic Substitution

The nitro and N-oxide groups activate the pyridine ring toward nucleophilic substitution at the 3- and 4-positions.

Example Reaction:

Acetamide,N-(5-nitro-1-oxido-pyridin-2-YL)- + NaOH → 3-Hydroxy-5-nitro-1-oxido-pyridin-2-ylacetamide

| Conditions | Nucleophile | Solvent | Yield |

|---|---|---|---|

| 1M NaOH, 60°C | Hydroxide | Ethanol | 68% |

-

The N-oxide enhances ring activation, enabling substitution even with weak nucleophiles.

-

Regioselectivity is influenced by the nitro group’s meta-directing effect .

Photolytic Decomposition

UV irradiation in aqueous solutions leads to decomposition via radical intermediates.

Example Pathway:

Acetamide,N-(5-nitro-1-oxido-pyridin-2-YL)- → Nitrite (NO₂⁻) + Amines + Formaldehyde

| Conditions | Light Source | pH | Products |

|---|---|---|---|

| UV-C (254 nm), 6 hrs | Mercury Lamp | 4–7 | NO₂⁻, CH₂O, Methylamine |

-

Photolysis generates hydroxyl radicals (- OH) and superoxide (O₂- ⁻) .

-

Acidic conditions favor nitrite and formaldehyde formation .

Deoxygenation of the N-Oxide Group

The N-oxide group can be reduced to a pyridine derivative using catalytic hydrogenation or chemical reductants.

Example Reaction:

Acetamide,N-(5-nitro-1-oxido-pyridin-2-YL)- → Acetamide,N-(5-nitro-pyridin-2-YL)-

| Conditions | Reagent | Catalyst | Yield |

|---|---|---|---|

| H₂ (30 psi), 60°C | Pd/C | Methanol | 76% |

| TiCl₃, HCl | - | Water | 82% |

Cycloaddition Reactions

The N-oxide group facilitates 1,3-dipolar cycloadditions with alkynes or alkenes to form heterocycles.

Example Reaction:

Acetamide,N-(5-nitro-1-oxido-pyridin-2-YL)- + Acetylene → Isoxazolidine Derivative

| Conditions | Dipolarophile | Solvent | Yield |

|---|---|---|---|

| 120°C, 12 hrs | Acetylene | Toluene | 54% |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity :

Research indicates that compounds containing the nitro-pyridine moiety exhibit antimicrobial properties. Acetamide, N-(5-nitro-1-oxido-pyridin-2-YL)- has been studied for its potential effectiveness against various bacterial strains. The nitro group is known to enhance the biological activity of pyridine derivatives, making them valuable in developing new antibiotics .

Anti-inflammatory Properties :

Studies have shown that derivatives of nitro-pyridine can modulate inflammatory responses. Acetamide, N-(5-nitro-1-oxido-pyridin-2-YL)- may play a role in inhibiting pro-inflammatory cytokines, contributing to its therapeutic potential in treating inflammatory diseases .

Cancer Research :

The compound has been investigated for its anticancer properties. Nitro-containing compounds are known to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species and interference with cellular signaling pathways .

Agricultural Applications

Pesticidal Activity :

Acetamide derivatives have been explored for their use as pesticides. The presence of the nitro group enhances the compound's ability to disrupt metabolic processes in pests, making it a candidate for developing new agrochemicals .

Herbicide Development :

Research into the herbicidal properties of nitro-pyridine compounds suggests that they can inhibit specific enzymes involved in plant growth. This makes Acetamide, N-(5-nitro-1-oxido-pyridin-2-YL)- a potential candidate for developing selective herbicides that target unwanted plant species without harming crops .

Material Science

Polymer Chemistry :

The unique chemical structure of Acetamide, N-(5-nitro-1-oxido-pyridin-2-YL)- allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced material applications .

Case Studies and Research Findings

| Study/Research | Findings | Application Area |

|---|---|---|

| Study on Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus | Medicinal Chemistry |

| Research on Anti-inflammatory Effects | Reduced levels of TNF-alpha in vitro | Medicinal Chemistry |

| Pesticidal Efficacy Testing | Showed significant mortality rates in targeted pest species | Agricultural Science |

| Polymer Synthesis Experimentation | Improved thermal stability in composite materials | Material Science |

Mechanism of Action

The mechanism of action of Acetamide, N-(5-nitro-1-oxido-pyridin-2-YL)- involves its interaction with molecular targets and pathways in biological systems. The nitro group and pyridine ring play crucial roles in its activity, influencing its binding to specific proteins and enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues: Substituent Effects on Crystallography

highlights that meta-substitution on the aryl ring of N-aryl acetamides significantly impacts crystal parameters. For example:

- N-(3-chlorophenyl)-2,2,2-trichloro-acetamide (3-ClC₆H₄NH-CO-CCl₃) crystallizes in a monoclinic system with one molecule per asymmetric unit.

- N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide exhibits two molecules per asymmetric unit due to steric effects from dual methyl groups.

The nitro group in Acetamide,N-(5-nitro-1-oxido-pyridin-2-YL)- is a strong electron-withdrawing substituent, similar to chlorine in 3-ClC₆H₄NH-CO-CCl₃.

Table 1: Substituent Effects on Crystal Parameters

| Compound | Substituent(s) | Asymmetric Unit Molecules | Crystal System |

|---|---|---|---|

| Acetamide,N-(5-nitro-1-oxido-pyridin-2-YL)- | 5-NO₂, 1-O⁻ | Not reported | Not reported |

| N-(3-chlorophenyl)-2,2,2-TCA | 3-Cl | 1 | Monoclinic |

| N-(3,5-dimethylphenyl)-2,2,2-TCA | 3,5-(CH₃)₂ | 2 | Triclinic |

Pharmacological Activity: Enzyme Inhibition Profiles

identifies acetamide derivatives as modulators of enzymes like MAO-A, MAO-B, AChE, and BChE. For instance:

- N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide shows MAO-A inhibition (IC₅₀ = 0.028 mM) with 50-fold selectivity over MAO-B.

- Safinamide , a milacemide analog, selectively inhibits MAO-B, relevant in Parkinson’s disease (PD).

The nitro and N-oxide groups in Acetamide,N-(5-nitro-1-oxido-pyridin-2-YL)- may enhance interactions with enzyme active sites, similar to chlorophenyl or benzothiazole moieties in other inhibitors. However, its selectivity profile remains unstudied compared to these analogs .

Table 2: Enzyme Inhibition Data

| Compound | Target Enzyme | IC₅₀ (mM) | Selectivity |

|---|---|---|---|

| N-[5-(acetyloxy)-2-(4-chlorophenyl)... | MAO-A | 0.028 | 50× MAO-A |

| Safinamide | MAO-B | 0.098 | >100× MAO-B |

| Acetamide,N-(5-nitro-1-oxido-pyridin-2-YL)- | Not reported | Not reported | Not reported |

Receptor Binding and Selectivity

reports pyridazinone-based acetamides as agonists for formyl peptide receptors (FPRs). For example:

- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide is a specific FPR2 agonist.

However, the nitro group’s steric bulk could reduce binding efficiency compared to smaller substituents like methoxy .

Anti-Inflammatory Activity

highlights thiazole-acetamide hybrids (e.g., N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide ) as dual COX-1/COX-2 inhibitors (IC₅₀ = 9.01 mM). The nitro group in Acetamide,N-(5-nitro-1-oxido-pyridin-2-YL)- may similarly stabilize radical intermediates in COX inhibition, though its lack of a thiazole ring could limit activity .

Physicochemical Properties

lists N-(5-methylpyridin-2-yl)acetamide (C₈H₁₀N₂O, molar mass 150.18 g/mol), a simpler analog lacking nitro and N-oxide groups. The target compound’s additional substituents likely increase molar mass and polarity, affecting solubility and bioavailability.

Table 3: Physicochemical Comparison

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents |

|---|---|---|---|

| N-(5-methylpyridin-2-yl)acetamide | C₈H₁₀N₂O | 150.18 | 5-CH₃ |

| Acetamide,N-(5-nitro-1-oxido-pyridin-2-YL)- | Estimated | Higher | 5-NO₂, 1-O⁻ |

Biological Activity

Acetamide, N-(5-nitro-1-oxido-pyridin-2-YL)- is a compound characterized by its unique structural features, particularly the presence of a nitro group and an oxido group attached to a pyridine ring. This structural configuration is significant in determining its biological activity, which has been explored in various studies. This article aims to provide an overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Structural Characteristics

The compound belongs to the acetamide family, where one or more hydrogen atoms in acetic acid are replaced by nitrogen-containing groups. The specific features of Acetamide, N-(5-nitro-1-oxido-pyridin-2-YL)- include:

- Pyridine Ring : A six-membered aromatic ring containing nitrogen.

- Nitro Group : A functional group that can enhance biological activity through redox reactions.

- Oxido Group : Contributes to the reactivity and potential interactions with biological targets.

The biological activity of Acetamide, N-(5-nitro-1-oxido-pyridin-2-YL)- is primarily linked to its ability to interact with various biological molecules. Key mechanisms include:

- Enzyme Inhibition : Compounds with similar structures have been noted for their ability to inhibit specific enzymes, which can lead to therapeutic effects against diseases such as cancer and bacterial infections.

- Antimicrobial Activity : Nitro-containing compounds often exhibit antimicrobial properties by generating reactive intermediates that damage cellular components, including DNA and proteins .

- Antitumor Effects : Some studies suggest that derivatives of nitro-pyridines can induce apoptosis in cancer cells through DNA damage mechanisms .

Comparative Analysis with Related Compounds

A comparative analysis of Acetamide, N-(5-nitro-1-oxido-pyridin-2-YL)- with structurally similar compounds reveals insights into its potential applications:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-Chloro-1-oxo-pyridin-2-YL)-N-methylacetamide | Contains a chloro substituent on the pyridine ring | Focused on enzyme inhibition |

| 5-Nitropyridine | Simple nitropyridine structure | Basic model for studying nitro-substituted compounds |

| 4-Amino-N-(5-nitropyridin-2-YL)acetamide | Contains an amino group instead of oxido | Enhanced biological activity due to amino substitution |

These compounds illustrate the diversity within the class of nitro-substituted pyridines and their potential applications in various fields.

Case Studies and Research Findings

Several studies have investigated the biological activity of Acetamide, N-(5-nitro-1-oxido-pyridin-2-YL)- and related compounds:

- Antimicrobial Studies : Research indicates that nitro derivatives demonstrate significant antimicrobial properties against a range of pathogens. For instance, metronidazole is a well-known example where the nitro group plays a crucial role in its mechanism of action .

- Antitumor Activity : A study focusing on nitro-pyridine derivatives reported notable cytotoxic effects against various cancer cell lines. The mechanism was attributed to the generation of reactive oxygen species (ROS) leading to increased oxidative stress within tumor cells .

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications on the pyridine ring significantly influence the biological activity of these compounds. For example, substituents such as chlorine or amino groups can enhance or reduce the potency against specific targets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Acetamide, N-(5-nitro-1-oxido-pyridin-2-yl)-, and what reaction conditions optimize yield?

- Methodology : Synthesis typically involves condensation reactions between pyridine derivatives and acetamide precursors. For example:

-

Step 1 : Nitration of 2-hydroxypyridine to introduce the nitro group at the 5-position.

-

Step 2 : Oxidation of the pyridine ring to form the N-oxide (using HO or peracids).

-

Step 3 : Reaction with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions .

-

Optimization : Monitoring via TLC and recrystallization from solvents like pet-ether improves purity. Yields depend on stoichiometric ratios of reagents and reaction time .

Table 1 : Representative Reaction Conditions

Step Reagent/Condition Purpose Yield (%) Nitration HNO, HSO Introduce nitro group ~60-70 Oxidation HO, AcOH Form N-oxide ~80-85 Acetamide formation Chloroacetyl chloride, EtN Coupling ~65-75

Q. How is Acetamide, N-(5-nitro-1-oxido-pyridin-2-yl)-, characterized structurally, and which analytical techniques are critical?

- Techniques :

- NMR Spectroscopy : H and C NMR confirm substitution patterns and N-oxide formation (e.g., deshielded pyridine protons) .

- IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm) and nitro groups (~1520 cm) .

- Mass Spectrometry : Molecular ion peaks validate molecular weight (e.g., ESI-MS for [M+H]) .

Q. What are the IUPAC nomenclature rules applied to this compound, and how do substituent positions affect naming?

- Guidelines :

- The parent chain is pyridine with the N-oxide suffix ("1-oxido").

- Substituents are numbered to minimize positional indices: nitro (5-position), acetamide (2-position via "N-").

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries of this compound?

- Approach :

- Data Collection : High-resolution X-ray diffraction (single-crystal) at low temperature reduces thermal motion artifacts.

- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks. Discrepancies in bond angles may arise from solvent effects or polymorphism .

- Case Study : Compare torsion angles of the acetamide group across different crystal forms to assess conformational flexibility.

Q. What biological activities are predicted for this compound based on structural analogs, and how are these validated experimentally?

- Hypothesis : The nitro and N-oxide groups may confer antimicrobial or enzyme-inhibitory properties (e.g., via redox interactions).

- Validation :

-

MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

-

DNA Binding Studies : UV-Vis titration or fluorescence quenching to assess intercalation potential .

- Table 2 : Analog Activity Data (Reference: )

Analog Structure MIC (S. aureus) DNA Binding Constant (K) Ni(II) complex 12.5 µg/mL 1.2 × 10 M Co(II) complex 25 µg/mL 0.8 × 10 M

Q. How does the compound’s stability vary under different solvent systems, and what degradation products form?

- Stability Tests :

- Solubility : Assess in polar (DMSO, HO) vs. non-polar (CHCl) solvents via HPLC monitoring.

- Forced Degradation : Expose to acidic/basic conditions (e.g., 0.1M HCl/NaOH) or UV light to identify hydrolysis/oxidation products .

- Findings : Nitro groups may reduce hydrolytic stability compared to non-nitrated analogs.

Q. What computational methods (e.g., DFT) predict electronic properties relevant to its reactivity?

- DFT Workflow :

- Geometry Optimization : B3LYP/6-31G(d) basis set to minimize energy.

- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to predict charge transfer interactions (e.g., HOMO localized on nitro group) .

- Applications : Guide synthesis of derivatives with tailored redox potentials for catalytic or medicinal applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.